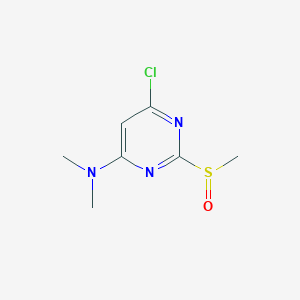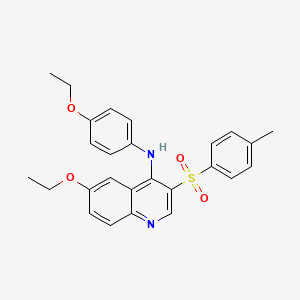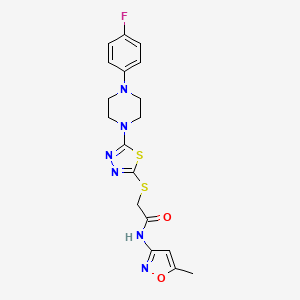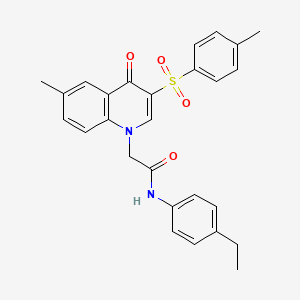
(E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide” is likely to be an organic compound containing a cyano group (-CN), a methoxy group (-OCH3), and an amide group (-CONH2). The presence of these functional groups suggests that it might have interesting chemical properties and could be a subject of study in medicinal chemistry or material science .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a nitrile group (C≡N), a methoxy group attached to a phenyl ring, and an amide group. These groups are likely to influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The compound contains several functional groups (nitrile, amide, and ether) that could undergo various chemical reactions. The nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine. The amide group could participate in condensation reactions, and the ether group might undergo reactions with strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar groups (nitrile and amide) might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Stacking Mode Effects on Properties
A study demonstrated that different optical properties are observed in derivatives of 3-aryl-2-cyano acrylamide, including 2-cyano-3-(3-methoxyphenyl)-2-propenamide, due to distinct face-to-face stacking modes. These derivatives exhibit varying luminescence and emission peaks, which are influenced by their crystalline to amorphous phase transitions and molecular interactions (Qing‐bao Song et al., 2015).
Synthesis and Characterization for Corrosion Inhibition
Research has explored the synthesis and characterization of acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, for use as corrosion inhibitors in nitric acid solutions of copper. These compounds were found effective in inhibiting corrosion, as demonstrated through various analytical methods (Ahmed Abu-Rayyan et al., 2022).
Antifeedant Activity in Xylopia aethiopica
A compound structurally related to (E)-2-cyano-3-(3-methoxyphenyl)-2-propenamide showed significant antifeedant activity against termites. This discovery is part of research on natural products for pest control (L. Lajide, P. Escoubas, & J. Mizutani, 1995).
Alpha-Glucosidase Inhibitory Constituents
In a study of Cuscuta reflexa, compounds related to this compound were isolated and found to have strong inhibitory activity against alpha-glucosidase. This suggests potential applications in managing diabetes or related metabolic disorders (E. Anis et al., 2002).
Thermodynamic Properties in Organic Solvents
The thermodynamic properties of similar compounds were studied, providing insights into their solubility and interaction in various solvents. This is crucial for understanding their behavior in different chemical environments (I. Sobechko et al., 2017).
Anticancer Activity
A structurally related compound was investigated for its potential anticancer activity, particularly in the context of cervical cancer cells. This highlights the compound's relevance in medicinal chemistry and cancer research (Chan-Woo Park et al., 2017).
Wirkmechanismus
Target of Action
It is worth noting that compounds with similar structures, such as curcumin, have been found to interact with a variety of molecular targets, including various enzymes, cytokines, and transcription factors .
Mode of Action
Similar compounds have been shown to exert their effects through a variety of mechanisms, such as inhibiting enzyme activity, modulating signal transduction pathways, and altering gene expression .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cell cycle regulation, and apoptosis .
Pharmacokinetics
Curcumin, a compound with a similar structure, has been reported to have low systemic bioavailability following oral dosing due to its poor absorption and rapid metabolism .
Result of Action
Related compounds have been shown to exert a variety of effects at the molecular and cellular level, including anti-inflammatory, antioxidant, and anti-cancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets . .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Its structural similarity to curcumin, a compound with well-documented biological activities , suggests that it may interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s functional groups, including the cyano group and the methoxyphenyl group.
Cellular Effects
Based on its structural similarity to curcumin, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14/h2-6H,1H3,(H2,13,14)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLYVMVFUXERSA-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Thiophen-2-yl)-4-(4-(2-(p-tolyloxy)ethyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2799483.png)



![1-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B2799487.png)


![N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2799495.png)
![1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B2799496.png)

![9-cyclopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2799503.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2799505.png)
